molecular formula C18H20N4O5S B2747191 2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034313-35-2

2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide

Cat. No. B2747191
CAS RN: 2034313-35-2
M. Wt: 404.44
InChI Key: YAQPZHQLKKQSPL-UHFFFAOYSA-N
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Description

“2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide” is a chemical compound with the molecular formula C18H20N4O5S and a molecular weight of 404.44. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridine ring, a sulfamoyl group, and a methoxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Radiolabeling for Research and Diagnostics

A notable application of this compound is in the field of radiolabeling, where it has been used in the preparation of radiolabeled analogs for research and diagnostic purposes. For instance, the synthesis of sulpiride, a closely related compound, has been explored with carbon-14 labeling to study its behavior and distribution in biological systems (Noel et al., 1972). This approach is instrumental in pharmacokinetic studies, allowing researchers to track the distribution, absorption, metabolism, and excretion of these compounds in the body.

Analytical and Detection Techniques

Another significant application is in the development of analytical and detection techniques. A novel zinc ion-selective membrane electrode based on a sulpiride drug, which shares a similar structural motif with the mentioned compound, was developed to determine zinc(II) contents in various materials. This PVC membrane electrode exhibited excellent selectivity and response time, showcasing the compound's utility in electrochemical sensors and analytical chemistry (Saleh & Gaber, 2001).

Neuropharmacological Research

In neuropharmacological research, derivatives of this compound have been synthesized and evaluated for their potential as neuroleptic agents. These studies focus on understanding the compound's interaction with brain receptors, aiming to develop new treatments for neurological and psychiatric disorders. One study synthesized a series of benzamides, including compounds structurally related to 2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide, to evaluate their inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing insights into structure-activity relationships and therapeutic potential (Iwanami et al., 1981).

Material Science and Chemistry

In material science and chemistry, the compound's derivatives have been utilized in the synthesis of novel materials and as intermediates in chemical reactions. For instance, studies on substituted benzamides have explored their applications as imaging agents for brain dopamine receptors, highlighting the compound's relevance in developing diagnostic tools and understanding neurotransmitter systems (Chang et al., 1992).

properties

IUPAC Name

2-methoxy-5-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-15-5-4-13(10-14(15)18(19)24)28(25,26)21-11-12-6-7-20-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,21H,2-3,8,11H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPZHQLKKQSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)benzamide

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